N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16796525
InChI: InChI=1S/C13H22BN3O2/c1-7-17(6)11-15-8-10(9-16-11)14-18-12(2,3)13(4,5)19-14/h8-9H,7H2,1-6H3
SMILES:
Molecular Formula: C13H22BN3O2
Molecular Weight: 263.15 g/mol

N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC16796525

Molecular Formula: C13H22BN3O2

Molecular Weight: 263.15 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine -

Specification

Molecular Formula C13H22BN3O2
Molecular Weight 263.15 g/mol
IUPAC Name N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C13H22BN3O2/c1-7-17(6)11-15-8-10(9-16-11)14-18-12(2,3)13(4,5)19-14/h8-9H,7H2,1-6H3
Standard InChI Key SWFMBMRPOJFOKV-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group and at the 2-position with an N-ethyl-N-methylamine moiety. The boronic ester group enhances reactivity in Suzuki-Miyaura cross-coupling reactions, while the amine substituent influences solubility and electronic properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₂₂BN₃O₂
Molecular Weight263.15 g/mol
IUPAC NameN-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CC
InChIKeySWFMBMRPOJFOKV-UHFFFAOYSA-N

Spectroscopic and Physical Properties

Though experimental data on this compound’s spectral characteristics (e.g., NMR, IR) are unavailable, related boronic esters exhibit distinct ¹¹B NMR signals near 30 ppm and ¹H NMR resonances for pinacol methyl groups at 1.0–1.3 ppm . The compound is likely a solid at room temperature, with moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Synthesis and Manufacturing

Route Design

The synthesis likely follows a palladium-catalyzed Miyaura borylation, where a halogenated pyrimidine precursor (e.g., 5-bromo-N-ethyl-N-methylpyrimidin-2-amine) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd(0) catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).

Representative Reaction Scheme:

5-Bromo-N-ethyl-N-methylpyrimidin-2-amine+B2pin2Pd catalyst, baseTarget Compound\text{5-Bromo-N-ethyl-N-methylpyrimidin-2-amine} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst, base}} \text{Target Compound}

Optimization Challenges

Key challenges include minimizing protodeborylation and ensuring regioselectivity. Analogous syntheses of pyridine boronic esters report yields of 60–80% under inert atmospheres . Purification typically involves column chromatography or crystallization .

Applications in Research and Industry

Pharmaceutical Intermediates

Boronic esters are pivotal in Suzuki-Miyaura couplings to form biaryl structures, a common motif in drug candidates. For example, the antiviral drug Venkatraman uses a similar boronic ester intermediate . The ethyl-methylamine group may enhance blood-brain barrier penetration, suggesting potential in CNS drug development .

Materials Science

Conjugated polymers incorporating boronic ester-functionalized heterocycles exhibit tunable optoelectronic properties, relevant for organic light-emitting diodes (OLEDs) .

Biological Studies

While no direct bioactivity data exists, pyrimidine boronic esters have shown kinase inhibition and antibacterial properties in vitro .

AspectProtocolSource
Personal ProtectionGloves, lab coat, goggles
VentilationFume hood
StorageDesiccator, -20°C under argon
Spill ManagementAbsorb with inert material

Future Research Directions

Synthetic Methodology

  • Catalyst Development: Exploring N-heterocyclic carbene (NHC) ligands to improve coupling efficiency.

  • Flow Chemistry: Continuous-flow systems could enhance scalability and safety .

Biological Screening

  • Targeted Libraries: Incorporate the compound into screens against tyrosine kinases or microbial targets .

  • Prodrug Design: Leverage boronic ester’s reactivity for controlled drug release .

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